2-{[1-(6-methoxypyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine
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Overview
Description
2-{[1-(6-Methoxypyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine is a synthetic organic compound that features a complex structure combining a pyrimidine ring with a piperidine and a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(6-methoxypyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This often involves the use of reductive amination or cyclization reactions.
Attachment of the Methoxypyridine Group: The methoxypyridine moiety is introduced via a nucleophilic substitution reaction, where the piperidine intermediate reacts with a suitable methoxypyridine derivative.
Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring, which is typically achieved through a condensation reaction involving the piperidine-methoxypyridine intermediate and a suitable pyrimidine precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyridine moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogenated derivatives can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(6-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-12-9-13(2)21-18(20-12)25-15-5-4-8-22(11-15)17(23)14-6-7-16(24-3)19-10-14/h6-7,9-10,15H,4-5,8,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOCMYNSVOEJGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CN=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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